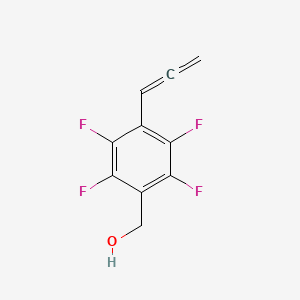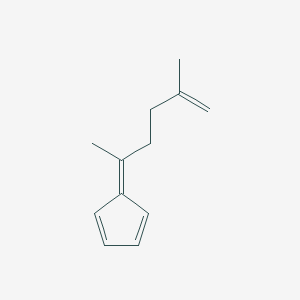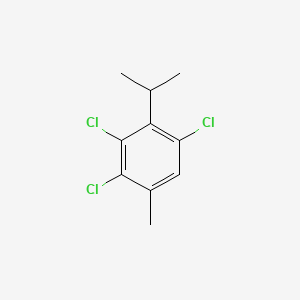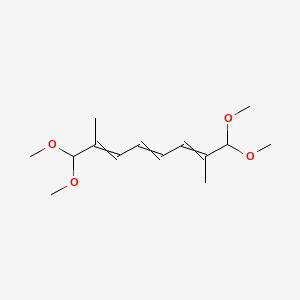
Phosphine, (2-methoxyethyl)bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is an organophosphorus compound with the molecular formula C10H23O2P. It is a phosphine derivative where the phosphorus atom is bonded to two isopropyl groups and one 2-methoxyethyl group. This compound is known for its applications in various chemical reactions, particularly in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- can be synthesized through the reaction of diisopropylphosphine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of diisopropylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems as a probe or reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve the formation of metal-phosphine bonds that enhance the reactivity and selectivity of catalytic processes.
類似化合物との比較
Similar Compounds
- Phosphine, (2-methoxyphenyl)bis(1-methylethyl)
- Phosphine, bis(2-methoxyethyl)
- Phosphine, (2-methoxyethyl)bis(2-methoxyphenyl)
Uniqueness
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
特性
CAS番号 |
132280-90-1 |
|---|---|
分子式 |
C9H21OP |
分子量 |
176.24 g/mol |
IUPAC名 |
2-methoxyethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-5H3 |
InChIキー |
HKFGMVDZZARHGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(CCOC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)


![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)



![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)


